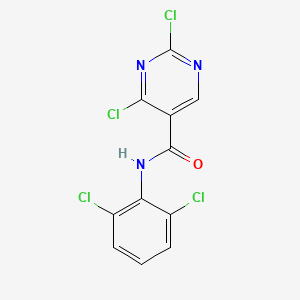

2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For instance, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

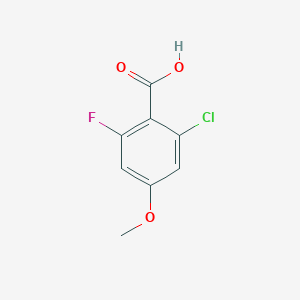

The molecular structure of 2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide is based on a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: 2,4-Dichloropyrimidine is used in the synthesis of new pyrimidine derivatives using organolithium reagents. The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- Methods of Application: The synthesis involves the use of organolithium reagents for the introduction of a new hydrophobic side chain. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

- Results or Outcomes: The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity with the serotonin (5-HT) receptor sites .

2. Anti-Inflammatory Activities of Pyrimidines

- Summary of Application: Pyrimidines, including 2,4-Dichloropyrimidine, display a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

3. One-Pot, Regioselective Double Suzuki Coupling Reaction

- Summary of Application: 2,4-Dichloropyrimidine is used in a one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .

- Methods of Application: The reaction involves the use of organolithium reagents for the introduction of a new hydrophobic side chain .

- Results or Outcomes: The synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .

4. Synthesis of Disubstituted Pyrimidines

- Summary of Application: 4,6-Dichloropyrimidine, a similar compound, is used as a starting reagent for the synthesis of disubstituted pyrimidines .

- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .

- Results or Outcomes: The synthesis results in the formation of biarylpyrimidines .

5. Inhibition of Sulfotransferases

- Summary of Application: 2,4-Dichloro-6-nitrophenol, another similar compound, is a specific inhibitor of sulfotransferases .

- Methods of Application: The compound is used to reduce the neosynthesis of [3H] pregnenolone sulfate (Δ5 PS) and [3H]dehydroepiandrosterone sulfate (DHEAS) .

- Results or Outcomes: The inhibition of these sulfotransferases can have significant effects on hormonal balance .

6. Synthesis of 4-Aryl-5-pyrimidinylimidazoles

- Summary of Application: 2,4-Dichloropyrimidine is used in the synthesis of medicinally important 4-aryl-5-pyrimidinylimidazoles .

- Methods of Application: The synthesis involves a one-pot, regioselective double Suzuki coupling reaction .

- Results or Outcomes: The synthesis results in the formation of diarylated pyrimidines .

7. Biarylpyrimidine Synthesis

- Summary of Application: 4,6-Dichloropyrimidine, a similar compound, is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

- Methods of Application: The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .

- Results or Outcomes: The synthesis results in the formation of disubstituted pyrimidines .

8. Inhibition of Sulfotransferases

- Summary of Application: 2,4-Dichloro-6-nitrophenol, another similar compound, is a specific inhibitor of sulfotransferases .

- Methods of Application: The compound is used to reduce the neosynthesis of [3H] pregnenolone sulfate (Δ5 PS) and [3H]dehydroepiandrosterone sulfate (DHEAS) .

- Results or Outcomes: The inhibition of these sulfotransferases can have significant effects on hormonal balance .

Propiedades

IUPAC Name |

2,4-dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl4N3O/c12-6-2-1-3-7(13)8(6)17-10(19)5-4-16-11(15)18-9(5)14/h1-4H,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDYHOMYWMROCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=C(N=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl4N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-N-(2,6-dichlorophenyl)pyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)

![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)